Hexaprenol
Overview
Description
Hexaprenol, also known as 3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-ol, is a product in the category of Polyprenols and Dolichols . It has a molecular formula of C30H50O and a molecular weight of 426.72 .
Synthesis Analysis
The chemical synthesis of polyprenols like Hexaprenol involves chain lengthening, which is less time-consuming than other previously described methods . This method eliminates critical steps requiring low temperature and toxic chemicals . The critical step of acetylene addition in liquid ammonia was replaced by a new approach, namely, the use of sodium acetylide in dimethoxyethane at room temperature .
Molecular Structure Analysis
The molecular structure of Hexaprenol is represented by the following SMILES notation: OCC=C©CCC=C©CCC=C©CCC=C©CCC=C©CCC=C©C . This structure is based on the arrangement and connectivity of atoms within the molecule, but does not represent the three-dimensional shape of the molecule.
Scientific Research Applications
Catalysis and Biofuel Production
- Sustainability in Chemical Research : Hexaprenol-related compounds like 2-Ethyl-1-hexanol have been studied for their applications in catalysis, specifically in the production of higher alcohols from ethanol using the Guerbet reaction. This research emphasizes the importance of sustainability metrics in chemical process development, and highlights the potential of hexaprenol derivatives in sustainable chemical processes (Patel et al., 2015).
Combustion and Engine Performance
- Biofuel in Diesel Engines : Studies on 1-Hexanol, a related compound to hexaprenol, demonstrate its potential as a renewable biofuel in diesel engines. Research shows that 1-Hexanol blends can improve combustion, performance, and emission characteristics in compression-ignition engines. This includes findings on optimal injection timing and exhaust gas recirculation to enhance engine efficiency with 1-Hexanol blends (Santhosh & Kumar, 2021), (Poures et al., 2017).
Chemical Synthesis and Analysis
- Hexameric Encapsulation Complexes : Hexameric compounds related to hexaprenol, like hexameric resorcin[4]arenes and pyrogallol[4]arenes, have been a focus of basic research. These compounds have potential applications in catalysis and transport, demonstrating the importance of studying the behavior of molecules in small spaces for practical applications (Avram, Cohen, & Rebek, 2011).
Biofuel and Environmental Impact
- 1-Hexanol as Renewable Fuel : The combustion properties of 1-hexanol, a similar compound to hexaprenol, are being investigated for its potential as a renewable fuel. Its higher cetane number and energy density compared to other bio-alcohols make it an attractive option for reducing greenhouse gas emissions and dependence on petroleum-derived fuels (Yeung & Thomson, 2013).
Future Directions
The future directions of Hexaprenol research could involve its use in the synthesis of various biological prenylquinones, such as plastoquinones, ubiquinones, or menaquinones . Additionally, new methods for the direct formation of tocochromanols from polyprenols and aromatic head groups have been found , which could open up new avenues for research and application.
properties
IUPAC Name |
(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21+,30-23+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXILURRBPAWICG-MMSZMYIBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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